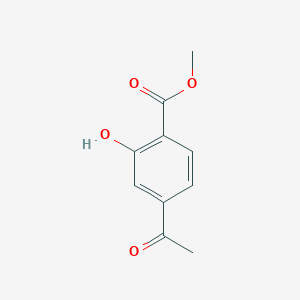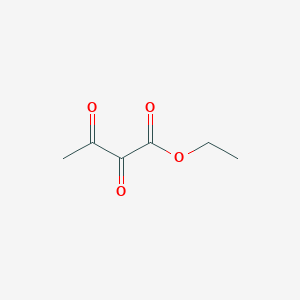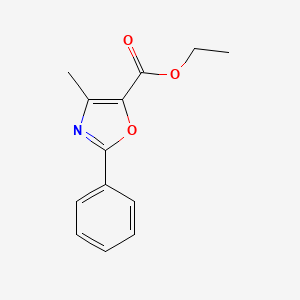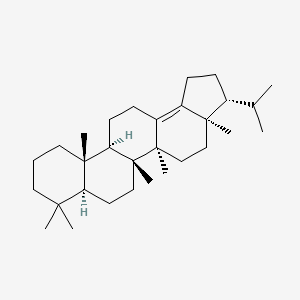
1-(5-Bromo-1H-pyrrol-2-yl)ethanone
Vue d'ensemble
Description
1-(5-Bromo-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H6BrNO. It has an average mass of 188.022 Da and a monoisotopic mass of 186.963272 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to an ethanone group. The pyrrole ring contains a bromine atom at the 5th position .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm³, a boiling point of 300.6±27.0 °C at 760 mmHg, and a flash point of 135.6±23.7 °C. It has a molar refractivity of 38.4±0.3 cm³, and a molar volume of 115.5±3.0 cm³ .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : This compound is synthesized using various techniques, such as magnesium halide exchange and nucleophilic substitution, as demonstrated in the synthesis of related compounds like 1-(6-Bromo-pyridin-3-yl)-ethanone. This process features mild reaction conditions and straightforward procedures (Zeng-sun Jin, 2015).
Derivative Formation : It serves as a precursor for synthesizing various bioactive derivatives, as seen in the synthesis of novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl) ethanone derivatives, highlighting its versatility in medicinal chemistry (Setti S. Chinnayya et al., 2022).
Biophysical Studies
- Quantum Mechanical Modeling : This compound is used in quantum mechanical studies to understand its structural and vibrational properties. For example, studies on related fluoromethylated-pyrrol derivatives help in understanding their reactivities and structures (P. G. Cataldo et al., 2014).
Biological Applications
Biological Activity Studies : Compounds derived from 1-(5-Bromo-1H-pyrrol-2-yl)ethanone show potential in biological applications. For instance, some derivatives exhibit immunosuppressive and immunostimulatory activities, as well as cytotoxicity against various cancer cells (H. Abdel‐Aziz et al., 2011).
Antiangiogenic Effects : Certain curcumin analogues derived from it have shown antiangiogenic and growth inhibitory effects on cancer models, demonstrating its potential in cancer research (H. Chandru et al., 2008).
Material Science
- Polymer Synthesis : It is also used in the synthesis of conducting polymers, where derivatives play a role in determining the electrical conductivity and thermal stability of the polymers (S. Pandule et al., 2014).
Safety and Hazards
1-(5-Bromo-1H-pyrrol-2-yl)ethanone is classified as dangerous. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
1-(5-bromo-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDFMBBSGDFQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570138 | |
| Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51333-64-3 | |
| Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



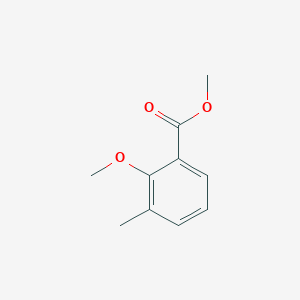

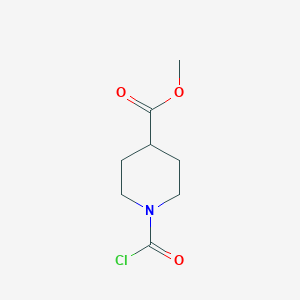
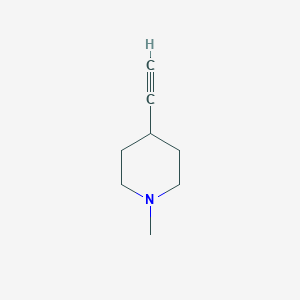
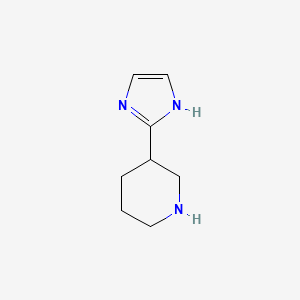
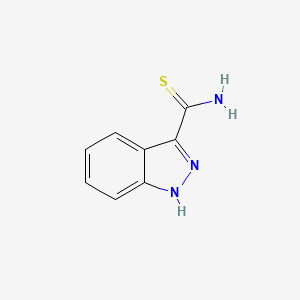
![[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B1611615.png)
